Cardiovascular Safety: Atosiban vs. Ritodrine
Atosiban demonstrates a significantly lower incidence of maternal tachycardia compared to the beta-agonist ritodrine in a randomized controlled trial. The risk of tachycardia was reduced by 100% relative to ritodrine, with no cases observed in the atosiban arm [1]. This difference is critical for patients with pre-existing cardiac conditions or those at risk for cardiovascular complications.
| Evidence Dimension | Incidence of maternal tachycardia |
|---|---|
| Target Compound Data | 0% (0/23 women) |
| Comparator Or Baseline | Ritodrine: 18.18% (4/22 women) |
| Quantified Difference | Absolute risk reduction: 18.18 percentage points; Relative risk: 0.0 |
| Conditions | Randomized controlled trial in Taiwanese women with threatened preterm delivery; n=23 (atosiban) vs. n=22 (ritodrine); assessed at 7 days post-therapy. |
Why This Matters
Procurement decisions for tocolytic agents in high-risk cardiac populations should prioritize atosiban to minimize maternal cardiovascular adverse events.
- [1] Lin CH, et al. Randomized Trial of Oxytocin Antagonist Atosiban Versus Beta-adrenergic Agonists in the Treatment of Spontaneous Preterm Labor in Taiwanese Women. Taiwan J Obstet Gynecol. 2009;48(2):152-156. View Source
